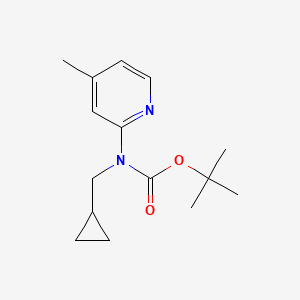
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate, also known as BMS-986001, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis.
Mécanisme D'action
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate is a selective inhibitor of ACC, which is involved in the synthesis of fatty acids. By inhibiting ACC, Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate reduces the production of fatty acids and promotes the breakdown of stored fat. This leads to a decrease in triglyceride and cholesterol levels in the body.
Biochemical and Physiological Effects:
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate has been shown to have several biochemical and physiological effects. It reduces the levels of triglycerides and cholesterol in the body, improves insulin sensitivity and glucose tolerance, and promotes the breakdown of stored fat. It also increases the levels of ketone bodies in the blood, which can be used as an alternative energy source by the body.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate has several advantages for lab experiments. It is a selective inhibitor of ACC and has been shown to be effective in reducing the levels of triglycerides and cholesterol in animal models. However, there are also some limitations to its use in lab experiments. Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the research on Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate. One direction is to study its safety and efficacy in humans. Another direction is to investigate its potential applications in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. Additionally, further research can be done to understand the mechanism of action of Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate and to identify potential side effects and drug interactions.
Méthodes De Synthèse
The synthesis of Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate involves several steps. The first step is the preparation of tert-butyl N-(cyclopropylmethyl) carbamate, which is achieved by reacting cyclopropylmethylamine with tert-butyl chloroformate. The second step involves the reaction of tert-butyl N-(cyclopropylmethyl) carbamate with 4-methylpyridin-2-amine to form Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate.
Applications De Recherche Scientifique
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing the levels of triglycerides and cholesterol in animal models. It has also been shown to improve insulin sensitivity and glucose tolerance in obese mice. These findings suggest that Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate may have potential applications in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia.
Propriétés
IUPAC Name |
tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-7-8-16-13(9-11)17(10-12-5-6-12)14(18)19-15(2,3)4/h7-9,12H,5-6,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUSRCUHFXNLHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(CC2CC2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757095 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B2369916.png)

![7-benzyl-8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2369918.png)


![1-[(Methylamino)methyl]cyclopentan-1-ol](/img/structure/B2369928.png)



![4-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-4-carboxamide](/img/structure/B2369934.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2369935.png)
![2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2369936.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2369937.png)
![Methyl 8-[[(2-chloroacetyl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2369939.png)